molecular formula C26H38N6O7 B13826267 Pro-Arg-4-methoxy-bete-naphthylamide acetate salt

Pro-Arg-4-methoxy-bete-naphthylamide acetate salt

Cat. No.: B13826267
M. Wt: 546.6 g/mol
InChI Key: XOAOXMLDGLBZIA-MPGISEFESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pro-Arg-4-methoxy-bete-naphthylamide acetate salt involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps include:

    Protection of the amino group: The amino group of arginine is protected using a suitable protecting group.

    Coupling reaction: The protected arginine is coupled with 4-methoxy-bete-naphthylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

Pro-Arg-4-methoxy-bete-naphthylamide acetate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pro-Arg-4-methoxy-bete-naphthylamide acetate salt has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorogenic substrate in enzymatic assays to study enzyme kinetics and inhibition.

    Biology: Employed in the study of cathepsin C activity and its role in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in diseases involving cathepsin C dysregulation.

    Industry: Utilized in the development of diagnostic assays and research tools.

Mechanism of Action

The mechanism of action of Pro-Arg-4-methoxy-bete-naphthylamide acetate salt involves its interaction with cathepsin C. The compound acts as a substrate for the enzyme, which cleaves the amide bond, releasing a fluorescent product. This fluorescence can be measured to quantify enzyme activity. The molecular targets include the active site of cathepsin C, and the pathways involved are related to proteolytic processing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pro-Arg-4-methoxy-bete-naphthylamide acetate salt is unique due to its specific interaction with cathepsin C and its high sensitivity as a fluorogenic substrate. This makes it particularly valuable in research applications where precise measurement of enzyme activity is required .

Properties

Molecular Formula

C26H38N6O7

Molecular Weight

546.6 g/mol

IUPAC Name

acetic acid;(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C22H30N6O3.2C2H4O2/c1-31-19-13-15(12-14-6-2-3-7-16(14)19)27-21(30)18(9-5-11-26-22(23)24)28-20(29)17-8-4-10-25-17;2*1-2(3)4/h2-3,6-7,12-13,17-18,25H,4-5,8-11H2,1H3,(H,27,30)(H,28,29)(H4,23,24,26);2*1H3,(H,3,4)/t17-,18-;;/m0../s1

InChI Key

XOAOXMLDGLBZIA-MPGISEFESA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3

Canonical SMILES

CC(=O)O.CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3

Origin of Product

United States

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